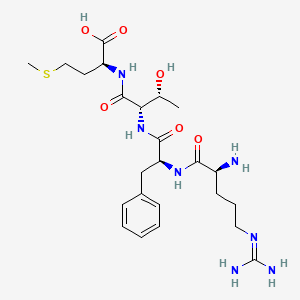
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is a complex peptide compound with a unique structure that includes multiple amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require the use of protecting groups to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of this product yields methionine .
Applications De Recherche Scientifique
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is studied for its potential role in cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar structure but includes different amino acid residues.
L-Histidyl-L-tryptophyl-N~5~-(diaminomethylene)-L-ornithyl-L-prolyl-L-alanine: Another peptide with a similar backbone but different side chains.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is unique due to its specific combination of amino acids, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
798540-09-7 |
|---|---|
Formule moléculaire |
C24H39N7O6S |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H39N7O6S/c1-14(32)19(22(35)29-17(23(36)37)10-12-38-2)31-21(34)18(13-15-7-4-3-5-8-15)30-20(33)16(25)9-6-11-28-24(26)27/h3-5,7-8,14,16-19,32H,6,9-13,25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,26,27,28)/t14-,16+,17+,18+,19+/m1/s1 |
Clé InChI |
JIUUYACNLLJXHH-RFZNHBKKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
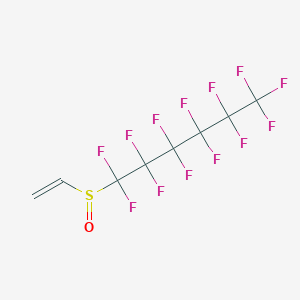
![N-[6-Amino-3-ethyl-1-(1-naphthyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-2-(4-amino-2,3,5-trimethylphenoxy)acetamide](/img/structure/B15160552.png)
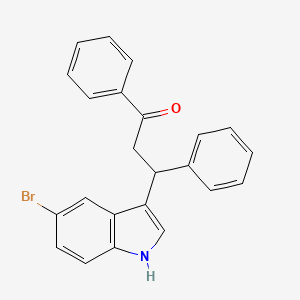
![3-{[1-(4-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B15160578.png)
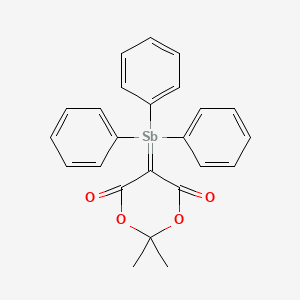
![Ethyl {(2Z)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-3-yl}acetate](/img/structure/B15160588.png)
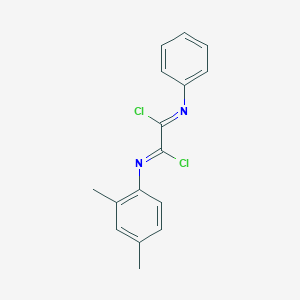
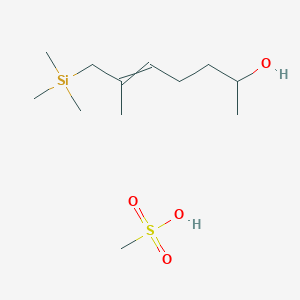
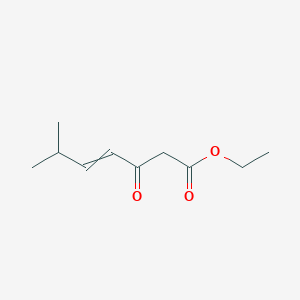
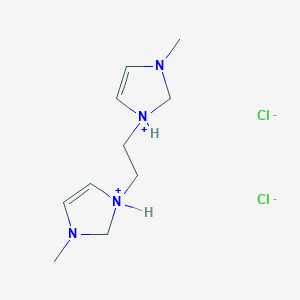
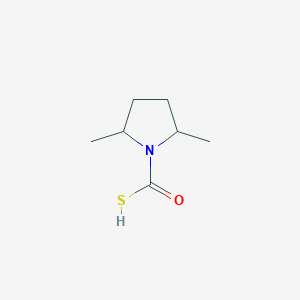
![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B15160625.png)
